2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is an organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a phenylpyrrolidinyl moiety, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The process ensures high purity and yield, making the compound suitable for various applications in pharmaceuticals and agrochemicals .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups .
Scientific Research Applications
2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide has a wide range of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved often include signal transduction mechanisms and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols: These compounds share a similar chlorophenoxy group but differ in their additional functional groups and overall structure.
4-chlorophenoxyacetic acid: This compound has a similar chlorophenoxy moiety but lacks the phenylpyrrolidinyl group, making it distinct in its applications and properties.
Uniqueness
2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide is unique due to its combination of the chlorophenoxy and phenylpyrrolidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c20-15-8-10-18(11-9-15)24-14-19(23)21-13-17-7-4-12-22(17)16-5-2-1-3-6-16/h1-3,5-6,8-11,17H,4,7,12-14H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBXBSDENYFYCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=C2)CNC(=O)COC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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